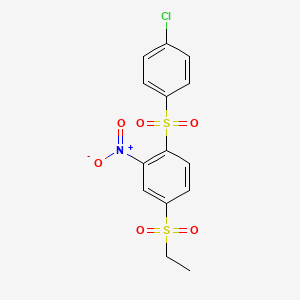
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. The process may start with the nitration of a benzene derivative, followed by sulfonation and chlorination steps. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 1-(4-Aminobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitro groups can participate in various biochemical interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorobenzene-1-sulfonyl)-2-nitrobenzene: Lacks the ethanesulfonyl group.
1-(4-Methylbenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene: Has a methyl group instead of chlorine.
1-(4-Chlorobenzene-1-sulfonyl)-4-(methylsulfonyl)-2-nitrobenzene: Has a methylsulfonyl group instead of ethanesulfonyl.
Uniqueness
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is unique due to the presence of both sulfonyl and nitro groups, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
90352-41-3 |
|---|---|
Formule moléculaire |
C14H12ClNO6S2 |
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-4-ethylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO6S2/c1-2-23(19,20)12-7-8-14(13(9-12)16(17)18)24(21,22)11-5-3-10(15)4-6-11/h3-9H,2H2,1H3 |
Clé InChI |
DMVNSNLJKSHFLZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


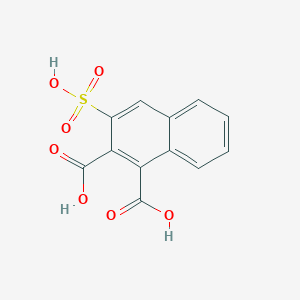
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

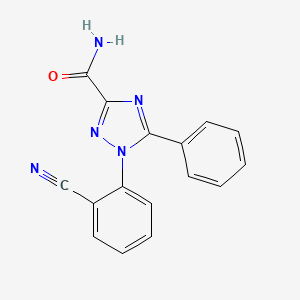
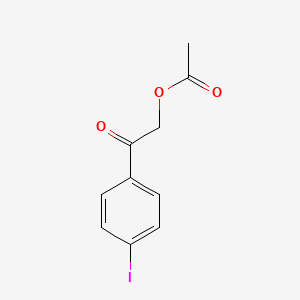
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
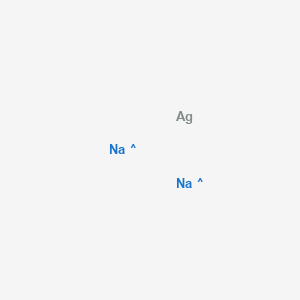
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
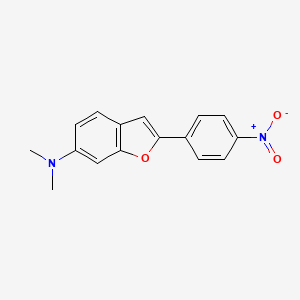
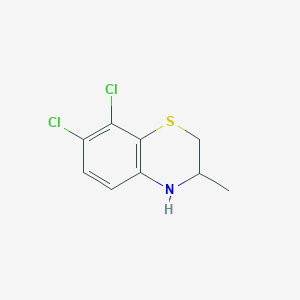
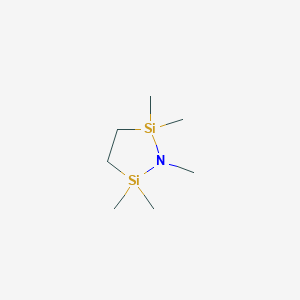
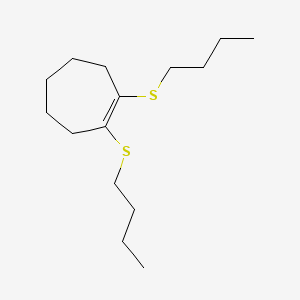
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
